PK 44 phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

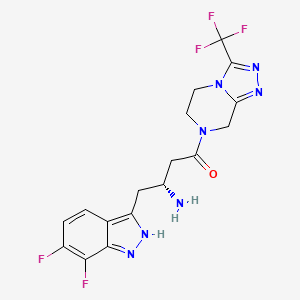

PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC50 value of 15.8 nM . It is associated with immune regulation, signal transduction, and apoptosis . PK 44 phosphate has shown more than 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Molecular Structure Analysis

The molecular formula of PK 44 phosphate is C17H16F5N7O.H3PO4 . Its molecular weight is 527.34 .

Chemical Reactions Analysis

PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), showing more than 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Physical And Chemical Properties Analysis

PK 44 phosphate is a white solid . It is soluble in water and DMSO to a concentration of less than 52.73mg/ml . It should be stored at -20°C .

Applications De Recherche Scientifique

Molecularly Imprinted Polymers for Phosphate Sorption : Phosphorus, often used as a fertilizer in agriculture, can lead to eutrophication when it enters surface waters. Research has focused on developing sorbents like Molecularly Imprinted Polymers (MIPs) for recovering low concentration phosphates from eutrophic waters. These MIPs have shown partial selectivity and tunable sorption capacity for phosphate (Ritt, Chisholm, & Bezbaruah, 2019).

Phosphorus–Limited Growth Dynamics in Aquatic Systems : Studies have been conducted to understand the relationship between phosphate concentration and biomass growth in aquatic ecosystems. This research is crucial for managing eutrophication and understanding nutrient cycling in water bodies (Bothwell, 1989).

Photochemical Release of Phosphate from Sediments : Investigating how solar irradiation affects phosphate release from sediments can provide insights into nutrient cycling in aquatic environments. Research shows that photochemical processes can significantly influence the release of dissolved phosphate in these contexts (Li et al., 2017).

Phosphorus Sorption in Soils and Sediments : Understanding phosphorus sorption in soils and sediments is key to managing phosphate supply in river systems. This research is significant for agricultural and environmental management, particularly in reducing phosphorus loads to water systems (Kerr et al., 2011).

Phosphate Nutrition in Crops : Advances in understanding mechanisms of phosphate uptake and metabolism in plants can aid in developing phosphate-efficient crops. This is crucial for optimizing fertilizer use and achieving agricultural sustainability (López-Arredondo et al., 2014).

Phosphorus Recovery from Wastewater : Research on crystallization processes for phosphorus recovery from wastewater addresses the dual challenges of eutrophication and phosphate resource depletion. This is important for environmental sustainability and efficient resource management (Peng et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPWZZYFIVYJSI-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F5N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PK 44 phosphate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)